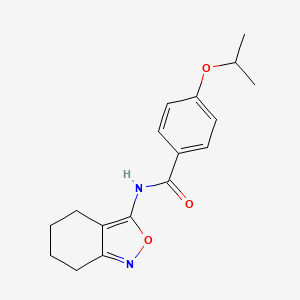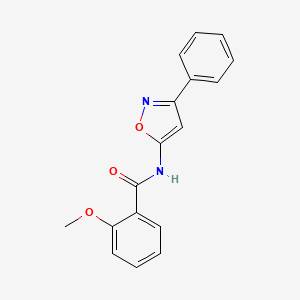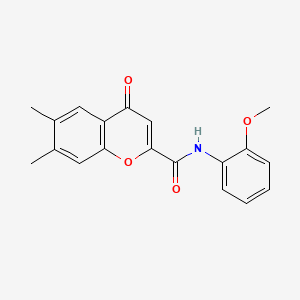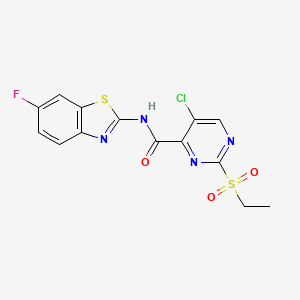![molecular formula C27H26FN3O B14993093 1-(2-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14993093.png)
1-(2-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a benzodiazole moiety. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole core, followed by the introduction of the fluorophenyl group and the pyrrolidinone ring. Common reagents used in these reactions include fluorobenzene, isopropylbenzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-CHLOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a chlorine atom instead of fluorine.
1-(2-BROMOPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of 1-(2-FLUOROPHENYL)-4-(1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer unique pharmacological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C27H26FN3O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26FN3O/c1-18(2)20-13-11-19(12-14-20)16-31-25-10-6-4-8-23(25)29-27(31)21-15-26(32)30(17-21)24-9-5-3-7-22(24)28/h3-14,18,21H,15-17H2,1-2H3 |
InChI Key |
XBQWMTRCXBEZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14993034.png)

![4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B14993042.png)

![methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14993051.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B14993058.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14993070.png)
![diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993076.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993085.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993106.png)

![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14993116.png)
